molecular formula C9H15NO3 B1175174 PRG1 protein CAS No. 149224-00-0

PRG1 protein

Cat. No.: B1175174
CAS No.: 149224-00-0
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Description

The PRG1 protein, also known as Piwi-like protein 1, is a crucial Argonaute protein encoded in the genome of Caenorhabditis elegans (Gene ID: 172515) . This protein is central to the Piwi-interacting RNA (piRNA) pathway, where it specifically binds to 21U-RNAs, the piRNAs of C. elegans , to form the piRNA complex . PRG1 is expressed in the germline and localizes to nuage-like structures called P granules, playing an essential role in maintaining germline integrity and fertility . Research has demonstrated that PRG1 is indispensable for the accumulation and stability of 21U-RNAs; mutation of the prg-1 gene leads to a marked reduction in these piRNAs . Furthermore, PRG1 influences broader gene expression networks; its loss impacts the expression of numerous microRNAs (miRNAs) and messenger RNAs (mRNAs), which are critical for normal development . Studies involving prg-1 mutants have revealed temperature-sensitive sterility and transgenerational silencing effects, highlighting its role in epigenetic inheritance and germ cell immortality . This protein is, therefore, an invaluable tool for researchers investigating RNA-mediated gene silencing, transgenerational epigenetic inheritance, small RNA biology, and germline development in model organisms. This product is supplied for Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

CAS No.

149224-00-0

Molecular Formula

C9H15NO3

Synonyms

PRG1 protein

Origin of Product

United States

Molecular Characteristics and Cellular Architecture of Prg1 Protein

PRG1 Protein Isoforms and Gene Family Members (e.g., PRG1-5)

The PRG family comprises five vertebrate-specific transmembrane proteins: PRG1, PRG2, PRG3, PRG4, and PRG5. researchgate.netfau.dewinthrop.edu These proteins are also referred to as LPPR1-5. researchgate.netresearchgate.netfau.de While they share sequence and structural homology, particularly with lipid phosphate (B84403) phosphatases, they exhibit differences in tissue distribution and expression patterns. frontiersin.orgresearchgate.netfau.dewinthrop.edu For instance, PRG1 is highly expressed in the brain, while PRG3 is found in the liver, kidney, and testis in addition to the hippocampus. winthrop.edu PRG5 is also prominently expressed in neurons. frontiersin.orgresearchgate.net

In Caenorhabditis elegans, there are two Piwi-related genes, prg-1 and prg-2, which are implicated in germ-line maintenance and fertility. nih.gov The C. elegans PRG-1 interacts with 21U-RNAs, a class of germline-enriched small RNAs. nih.gov

Human PRG1 (LPPR4) has a calculated molecular weight of 78 kDa and is composed of 715 amino acids. rndsystems.com Alternative splicing and alternative initiation can produce four isoforms of human PLPPR4. uniprot.org

Subcellular Localization and Compartmentalization of this compound

PRG proteins are integral membrane proteins with six transmembrane domains, three extracellular loops, and intracellular N- and C-termini. frontiersin.orgbiorxiv.org The transmembrane topology suggests their active site faces the luminal side of endomembrane compartments or the extracellular side of the plasma membrane. researchgate.net

Neuronal Localization: Postsynaptic Density and Dendritic Shafts

PRG-1 is predominantly localized in neurons. nih.govnih.gov In hippocampal neurons, PRG-1 is found at the postsynaptic compartment of excitatory synapses and in dendritic shafts. nih.govportlandpress.comdntb.gov.ua Studies utilizing immunolabeling and electron microscopy have shown PRG-1 localization exclusively at postsynaptic structures of asymmetric synapses. nih.gov Specifically, it has been detected in the postsynaptic density (PSD) but is absent from presynaptic nerve terminals. nih.gov

Non-Neuronal Cellular Presence and Tissue Distribution

While PRG-1 is abundant in the brain, it is also expressed, albeit weakly, in the testes. nih.govportlandpress.com In C. elegans, PRG-1 is expressed throughout development and localizes to P-granules, which are nuage-like structures in the germ line. nih.govnih.govbiorxiv.org P-granules are perinuclear granular structures in germ cells. nih.gov Co-localization studies have shown that PRG-1 is indeed localized to P granules in C. elegans. nih.gov

Analysis of PRG1 mRNA expression in human tissues revealed expression in various tissues, with the highest levels observed in the breast, aorta, and brain. oup.comoup.comnih.gov In mice, expression analysis of PRG family members showed differential distribution across various brain areas. fau.de PRG1 expression was found to be highest in the brain compared to other PRG family members. fau.de While PRG proteins are highly expressed in primary cultured neurons, they are also expressed in glial cells, including astrocytes, microglia, and oligodendrocytes, although at different levels and with varying dynamic regulations. researchgate.netuol.de

Here is a summary of PRG expression in different cell types based on research findings:

Cell Type PRG1 PRG2 PRG3 PRG4 PRG5 Source
Primary Neurons High High High High High researchgate.netuol.de
Astrocytes Detected Detected Detected Detected Not detected researchgate.netuol.defrontiersin.org
Microglia Detected Detected Detected Detected Detected researchgate.netuol.de
Oligodendrocytes Expressed Expressed Expressed Expressed Expressed researchgate.netuol.de

Note: This table is based on relative expression levels reported in the cited sources and should be interpreted as indicative rather than absolute quantitative data.

Developmental and Injury-Induced Expression Patterns

PRG-1 expression in the mouse brain shows developmental regulation. In the hippocampus, neocortex, and olfactory bulbs, PRG1 expression increases with development and remains high in adulthood. uol.de In the cerebellum, however, PRG1 expression is lower and decreases towards adult stages. uol.de

In C. elegans, the PRG-1 protein is expressed throughout development. nih.gov The developmental expression profile of 21U-RNAs, which interact with PRG-1, shows low levels in early larval stages, accumulation during the L4 stage, and maximal expression in young adult and gravid adult stages, correlating with germ line proliferation. nih.gov

Injury can also influence PRG-1 expression. Following a lesion in the adult rat hippocampus, an increase in PRG-1 immunopositive axons and their terminal branches was observed. researchgate.net This suggests a potential role for PRG-1 in the brain's response to injury and in regenerative processes. researchgate.netwinthrop.edu

Structural Domains and Functional Motifs of this compound

PRG proteins are characterized by a structure containing six transmembrane domains, three extracellular loops, and intracellular N- and C-termini. frontiersin.orgbiorxiv.org

Lipid Phosphate Phosphatase Homology Domains

PRG-1 and other members of the PRG family share homology with lipid phosphate phosphatases (LPPs), specifically belonging to the superfamily of lipid phosphatases/phosphotransferases (PAP2, also known as LPT). researchgate.netnih.govnih.gov This homology is particularly evident in three conserved domains that face the extracellular side of the plasma membrane or the luminal side of cellular membranes, a characteristic feature of LPPs. nih.govnih.gov These domains in LPPs are involved in the dephosphorylation of various phosphorylated lipid substrates like phosphatidate (PA), lysophosphatidate (LPA), and sphingosine-1-phosphate (S1P). nih.gov

However, unlike classical LPPs, PRGs have non-conservative substitutions in their catalytic domains, which is why they are considered to lack enzymatic activity. frontiersin.orgresearchgate.netnih.gov Despite the lack of direct enzymatic activity, the homology to LPPs suggests that PRG-1's interaction partner or ligand is likely a bioactive lipid such as LPA. nih.gov Mutation of a highly conserved histidine within the extracellular domain, known to be crucial for LPP interaction with lipid phosphates, abolishes PRG-1's ability to prevent hyperexcitability, further highlighting the importance of this domain. nih.gov

In addition to the LPP homology domains, PRG-1 contains an additional C-terminal hydrophilic domain of approximately 400 amino acids, which is unlike other members of the PAP2 superfamily. nih.gov In C. elegans PRG-1, the N-terminal region contains conserved RG motifs that are methylated and are critical for fertility, germline morphology, and piRNA silencing, although they are not required for PRG-1 expression, localization, or piRNA loading. nih.govresearchgate.net These RG motifs play a role in linking piRNA-mediated silencing to siRNA production. nih.govresearchgate.net

Table of Compounds and PubChem CIDs:

Protein-Protein Interaction Domains: Calmodulin-Binding Region

PRG1 (plasticity-related gene-1), also known as Plppr4, has been identified as a neuronal calmodulin-binding protein. portlandpress.comnih.govresearchgate.netdntb.gov.ua Calmodulin (CaM) is a ubiquitous protein that mediates intracellular Ca2+-dependent cellular responses by interacting with and altering the function of numerous proteins upon binding Ca2+. portlandpress.comnih.govresearchgate.net

Research utilizing functional proteomic screens of rat brain extracts identified PRG1 as a novel CaM target. portlandpress.comnih.govresearchgate.net In vitro and in transfected cells, PRG1 is capable of binding the Ca2+/CaM complex. portlandpress.comnih.govresearchgate.net

Detailed studies, including surface plasmon resonance and zero-length cross-linking, have shown that the C-terminal putative cytoplasmic domain of PRG1, specifically residues 466–766, binds equimolar amounts of CaM in a Ca2+-dependent manner. portlandpress.comnih.gov This interaction demonstrates a relatively high affinity, with a Kd value for Ca2+/CaM reported as 8 nM. portlandpress.comnih.gov

Further investigation using various PRG1 mutants has pinpointed the primary Ca2+/CaM-binding region within PRG1 to residues between Ser554 and Gln588. portlandpress.comnih.gov Specific residues within this region, namely Trp559 and Ile578, have been suggested to potentially anchor PRG1 to CaM. portlandpress.comnih.gov Evidence supporting this comes from pronounced changes observed in the fluorescence emission spectrum of Trp559 in a PRG1 peptide corresponding to residues 554–588 upon binding to Ca2+/CaM, indicating stoichiometric binding of the peptide with Ca2+/CaM. portlandpress.comnih.gov

This interaction between PRG1 and the Ca2+/CaM complex suggests that PRG1 may be involved in postsynaptic functions regulated by intracellular Ca2+ signaling. portlandpress.comnih.gov PRG1 is abundant in the brain, particularly in forebrain structures and the cerebellar cortex, and localizes at the postsynaptic compartment of excitatory synapses and dendritic shafts of hippocampal neurons. portlandpress.comnih.gov

Protein NameInteracting ProteinBinding Region on PRG1Ca2+ DependenceBinding Affinity (Kd)Key Anchoring Residues
PRG1Calmodulin (CaM)Ser554 - Gln588 (within C-terminal domain 466-766) portlandpress.comnih.govCa2+-dependent portlandpress.comnih.gov8 nM (for Ca2+/CaM) portlandpress.comnih.govTrp559, Ile578 (potential) portlandpress.comnih.gov

Regulation of Prg1 Protein Expression and Activity

Transcriptional and Epigenetic Regulation of the PRG1 Gene

The expression of the PRG1 gene is subject to intricate transcriptional and epigenetic controls, ensuring its appropriate spatial and temporal expression. ontosight.ai

Promoter Architecture and Identification of Regulatory Elements

The PRG1 gene is controlled by a TATA-less promoter characterized by multiple transcription start sites. nih.govnih.gov Analysis of the PRG1 promoter architecture has identified a 450-bp sequence element in both human and rodent promoters that is sufficient to confer specific neuronal transcription. nih.govresearchgate.netresearchgate.net This minimal promoter region contains transcription factor binding sites, including those for Sp1 and CRE (cAMP-responsive element), which have been confirmed by EMSA shift assays. researchgate.net Studies using reporter mouse models have demonstrated that a 200-kb genomic environment surrounding the PRG1 gene is sufficient to mediate cell type-specific expression. nih.govnih.gov

Transcription Factor-Mediated Control: p53-Responsiveness

The PRG1 gene is known to be responsive to the tumor suppressor protein p53. ontosight.aiwikipedia.org PRG1 is considered a p53-responsive gene, and its expression can be induced by p53 in response to DNA damage. ontosight.ai This responsiveness links PRG1 to pathways regulating cell cycle and genome stability. ontosight.ai

Nex1-Independent Regulation Mechanisms

While the basic helix-loop-helix transcription factor Nex1 (also known as Math2 or NeuroD6) has been reported to regulate PRG1, studies in Nex1-null mice have indicated that Nex1 deficiency does not alter PRG1 expression and localization. nih.govnih.govresearchgate.net This suggests the existence of additional Nex1-independent regulatory mechanisms that contribute to increased PRG1 expression and mediate neuron-specific expression in an organotypic environment. nih.govnih.govresearchgate.net Chromatin immunoprecipitation assays have shown that Nex1 can bind directly to at least one E-Box in the PRG1 promoter region, and this interaction has been implicated in mediating neurite outgrowth via PRG1 expression in PC12 cells. nih.govresearchgate.netnih.gov However, the Nex1-independent regulation mediated by the 450-bp promoter fragment appears sufficient for neuronal expression under organotypic conditions. nih.gov

Hormonal Regulation: Progestin Responsiveness

PRG1 has been identified as a novel progestin-responsive gene. oup.comoup.comnih.gov In human breast cancer cell lines such as T-47D, PRG1 mRNA is rapidly and transiently induced by progestins, with expression peaking between 2 and 4 hours and returning to basal levels by 12 hours. oup.comoup.comnih.gov This induction is mediated by the progesterone (B1679170) receptor and is not dependent on de novo protein synthesis, suggesting a direct transcriptional regulation by progestins. oup.comoup.com The progestin-induced increase in PRG1 mRNA is inhibited by the progestin antagonist RU 486. oup.comoup.com While PRG1 expression is observed in various human tissues, including breast, aorta, and brain, its expression is not confined to progestin target tissues. oup.comoup.com

Post-Transcriptional and Post-Translational Regulation of PRG1 Protein

Beyond transcriptional control, this compound levels and activity are also shaped by post-transcriptional and post-translational mechanisms.

Small RNA-Mediated Regulation (e.g., Piwi-interacting RNAs in C. elegans)

In Caenorhabditis elegans, the PRG-1 protein, a member of the Piwi family of Argonaute proteins, plays a crucial role in small RNA-mediated gene regulation, particularly involving 21U-RNAs, which are considered the piRNAs of C. elegans. nih.govuniprot.orgnih.govalliancegenome.org PRG-1 interacts with 21U-RNAs, and this interaction is essential for the accumulation of these small RNAs. nih.govuniprot.orgnih.gov The PRG-1/21U-RNA complex forms a piRNA-induced silencing complex (piRISC) that is involved in scanning the transcriptome. biorxiv.org This pathway is implicated in processes such as germ-line maintenance, fertility, and the silencing of transposable elements like Tc3. nih.govuniprot.orgnih.govalliancegenome.org PRG-1 localizes to P granules in the germ line, suggesting a role for these structures in small RNA-mediated gene regulation. nih.govnih.govalliancegenome.org In the C. elegans germline, the PRG-1/WAGO pathway, initiated by PRG-1-associated piRNAs, triggers the production of secondary siRNAs (22G-RNAs) that can lead to post-transcriptional silencing in the cytoplasm via WAGO-1 and co-transcriptional silencing in the nucleus via HRDE-1. researchgate.net This silencing can involve the deposition of the repressive H3K9me3 mark at target loci. researchgate.net

Data Table: Progestin Induction of PRG1 mRNA in T-47D Cells

Time after ORG 2058 Treatment (h)Fold Induction of PRG1 mRNA (relative to 0h)
01.0
1~2.5
2~4.0
3~4.4
4~4.0
6~2.0
12~1.0
24~1.0

Note: Data approximated from graphical representation in source oup.comoup.com.

Glycosylation Effects on this compound Function

Glycosylation, a post-translational modification involving the covalent attachment of sugar molecules to proteins, plays a significant role in protein folding, stability, function, and trafficking rapidnovor.comthermofisher.comwikipedia.org. Approximately half of all proteins expressed in a cell undergo this modification thermofisher.com. Glycosylation can occur as N-linked, O-linked, C-linked, glypiation, or phosphoglycosylation thermofisher.comwikipedia.org.

While detailed studies specifically on the glycosylation of this compound are limited in the provided search results, one source mentions that PRG-1 contains an N-linked glycosylation site fu-berlin.de. Another study investigating a PRG-1R346T mutation suggests that altered O-glycosylation might contribute to a loss-of-function phenotype, reducing LPA internalization capes.gov.br. This indicates that glycosylation, potentially both N-linked and O-linked, can influence this compound function. Glycosylation is known to enhance protein stability and promote proper folding rapidnovor.com.

Modulation by Protein Interactions (e.g., Ca2+/Calmodulin Complex)

This compound has been identified as a novel target for the ubiquitous protein Calmodulin (CaM) portlandpress.comnih.gov. Intracellular Ca2+-dependent cellular responses are often mediated by CaM, which interacts with and alters the function of numerous proteins upon binding Ca2+ portlandpress.comnih.govdntb.gov.ua.

Studies using techniques such as CaM-overlay and immunoprecipitation assays have demonstrated that PRG1 is capable of binding the Ca2+/CaM complex both in vitro and in transfected cells portlandpress.comnih.gov. Surface plasmon resonance and zero-length cross-linking experiments have shown that the C-terminal putative cytoplasmic domain of PRG-1 (residues 466–766) binds equimolar amounts of CaM in a Ca2+-dependent manner portlandpress.comnih.gov. This interaction exhibits a relatively high affinity, with a Kd value for Ca2+/CaM of 8 nM portlandpress.comnih.gov.

Further analysis using various PRG-1 mutants has helped pinpoint the Ca2+/CaM-binding region of PRG-1 to residues between Ser554 and Gln588 portlandpress.comnih.gov. Specific residues, namely Trp559 and Ile578, are potentially involved in anchoring PRG-1 to CaM portlandpress.comnih.gov. Pronounced changes in the fluorescence emission spectrum of Trp559 in a PRG-1 peptide (residues 554-588) upon binding to Ca2+/CaM further support the stoichiometrical binding of this peptide with Ca2+/CaM nih.gov.

The localization of PRG-1 at the postsynaptic compartment of excitatory synapses and dendritic shafts of hippocampal neurons, coupled with its absence in presynaptic nerve terminals, suggests a potential role for PRG-1 in postsynaptic functions regulated by intracellular Ca2+-signalling portlandpress.comnih.gov.

Functional Mechanisms of Prg1 Protein in Cellular Physiology

PRG1 Protein's Role in Bioactive Lipid Metabolism and Signaling Pathways

PRG-1 functions as a key regulator of bioactive lipid signaling in the brain. nih.govembopress.orgciteab.comuni.luuni.lu Its structure includes extracellular domains characteristic of LPPs, enabling it to interact with phosphorylated lipid substrates in the extracellular space. nih.gov This interaction is critical for its role in modulating neuronal excitability and synaptic transmission. nih.govembopress.orgciteab.com

Interaction with Lysophosphatidic Acid (LPA) and its Metabolism

A primary function of PRG-1 is its interaction with lysophosphatidic acid (LPA), a potent signaling phospholipid. nih.govciteab.comuni.luuni.lubiorxiv.org PRG-1 is involved in the control of LPA levels in the synaptic cleft, primarily through a mechanism that appears to involve cellular uptake into intracellular postsynaptic compartments. embopress.orgfrontiersin.orgnih.gov This regulation of extracellular LPA is crucial because LPA can signal via presynaptic LPA₂ receptors, influencing synaptic transmission. nih.govresearchgate.netfrontiersin.orgresearchgate.netnih.gov

Research indicates that a mutation in the extracellular domain of PRG-1 essential for its interaction with LPA abolishes its ability to prevent hyperexcitability. nih.govresearchgate.netnih.gov Furthermore, LPA application in vitro induces hyperexcitability in wild-type neurons but not in LPA₂ receptor-deficient animals, and reduced phospholipid uptake is observed in PRG-1-deficient neurons. nih.govresearchgate.netnih.gov Studies using PRG-1/LPA₂ receptor-deficient animals have shown a reversion of the pathophysiology observed in PRG-1-deficient mice, highlighting the dependence of PRG-1's effects on LPA₂ receptor signaling. nih.govresearchgate.netnih.gov

Modulation of Other Phosphorylated Lipid Substrates (e.g., Sphingosine-1-phosphate)

While the interaction with LPA is well-established, PRG-1's homology to LPPs suggests it may also dephosphorylate other phosphorylated lipid substrates, such as sphingosine-1-phosphate (S1P). nih.gov LPPs, in general, can dephosphorylate a variety of these lipids. nih.gov Although the direct dephosphorylation of S1P by PRG-1 is not as extensively documented as its interaction with LPA, its structural characteristics place it within a family of proteins known to act on such substrates. nih.gov S1P is another bioactive lipid that acts as a signaling molecule through S1P receptors, which are G protein-coupled receptors. lipidmaps.orgguidetoimmunopharmacology.orguniprot.orgfrontiersin.org

Impact on Extracellular Lipid Levels and Receptor Signaling

PRG-1's ability to influence the levels of bioactive lipids like LPA in the synaptic cleft has a significant impact on extracellular lipid signaling and subsequent receptor activation. nih.govuni.luuni.lu By controlling the concentration of LPA in the extracellular space, PRG-1 modulates the activation of presynaptic LPA₂ receptors. nih.govresearchgate.netfrontiersin.orgresearchgate.netnih.gov This modulation of G protein-coupled receptor (GPCR) signaling by bioactive lipids is a key mechanism by which PRG-1 influences neuronal function. nih.govresearchgate.net The interplay between astrocytic synthesis of LPA, the inhibition of PRG-1-mediated postsynaptic LPA uptake (which can be influenced by intracellular calcium and calmodulin binding), and the effects of LPA binding on presynaptic calcium dynamics constitutes an activity-dependent lipid signaling mechanism regulated by PRG-1. nih.govbiorxiv.orgplos.org

This compound in Synaptic Function and Neuronal Communication

PRG-1 is a critical component in the intricate machinery of synaptic function and neuronal communication, particularly at excitatory synapses. nih.govciteab.comuni.luuni.lu Its localization and interaction with bioactive lipids underscore its importance in modulating synaptic strength and plasticity. nih.govciteab.comuni.lu

Modulation of Excitatory Synaptic Transmission

PRG-1 plays a direct role in modulating excitatory synaptic transmission. nih.govciteab.comuni.luuni.lu Studies in PRG-1 deficient mice have shown increased excitatory postsynaptic currents (EPSCs), indicating a role for PRG-1 in limiting excitatory transmission. nih.govresearchgate.netresearchgate.netnih.gov Re-expression of PRG-1 in deficient animals can rescue this phenotype, further confirming its modulatory function at the synaptic junction. nih.govresearchgate.netresearchgate.net This modulation is dependent on the interaction between PRG-1 and lipid phosphates like LPA. nih.govresearchgate.netnih.gov

Regulation of Glutamatergic Synapses

PRG-1 specifically acts at excitatory synapses terminating on glutamatergic neurons. nih.govciteab.comuni.luresearchgate.netuni.luuni.lu Its expression is observed in glutamatergic neurons, and it localizes to the postsynaptic density of these synapses. embopress.orgnih.govresearchgate.net The regulatory effect of PRG-1 on glutamatergic transmission involves mechanisms mediated by bioactive lipids such as LPA, which signal to presynaptic LPA₂ receptors. nih.govresearchgate.netfrontiersin.orgresearchgate.netnih.gov Loss of PRG-1 function leads to increased glutamate (B1630785) release probability, contributing to neuronal over-excitation and an altered excitation/inhibition balance in cortical networks. embopress.orgnih.govnih.gov This highlights PRG-1 as a key element in the modulatory control of glutamatergic transmission. nih.govembopress.orgresearchgate.net

Influence on Synaptic Plasticity

PRG1 is recognized as a key modulator of synaptic plasticity, particularly at excitatory synapses in glutamatergic neurons. nih.govnih.gov It is primarily localized postsynaptically and influences the release probability of presynaptic glutamate vesicles. Studies have shown that PRG1 regulates synaptic plasticity through both non-cell autonomous and cell-autonomous mechanisms. A non-cell autonomous mechanism involves PRG1-mediated removal of lysophosphatidic acid (LPA) from the synaptic cleft, which in turn controls LPA-mediated glutamate release via presynaptic LPA receptors. LPA is a phospholipid derivative that acts as a signaling molecule and can induce hyperexcitability. nih.govumich.edunih.gov PRG1's interaction with lipid phosphates like LPA in the synaptic cleft from the postsynaptic side is crucial for its modulatory control of hippocampal excitability. nih.govdntb.gov.ua

In addition to its role in lipid signaling, PRG1 also affects synaptic plasticity in a cell-autonomous manner through intracellular signaling pathways. Specifically, PRG1 deficiency has been shown to alter long-term potentiation (LTP), a cellular mechanism underlying learning and memory. Palmitoylation of PRG1, a post-translational modification, is essential for activity-induced insertion of AMPA receptors into the postsynaptic membrane, a process critical for synaptic strengthening. This suggests that dynamic palmitoylation of PRG1 contributes to hippocampal synapse plasticity by modulating activity-induced AMPA receptor recruitment.

This compound's Involvement in Neuronal Morphogenesis and Connectivity

PRG1 plays a significant role in shaping neuronal structure and establishing connectivity during development and in response to injury. It is a membrane-associated protein that facilitates neuronal outgrowth and reorganization. nih.gov

PRG1 has been identified as a protein that facilitates axonal outgrowth during development and promotes neurite extension. nih.gov It is specifically expressed in neurons and localizes to the membranes of outgrowing axons. In this location, PRG1 appears to act as an ecto-enzyme, attenuating phospholipid-induced axon collapse and facilitating outgrowth in regions like the hippocampus. This suggests a mechanism by which axons can regulate phospholipid-mediated signaling in the extracellular environment to overcome growth-inhibitory cues.

PRG1 is also involved in the formation and dynamics of dendritic spines, the postsynaptic structures that receive most excitatory synaptic input and are crucial for synaptic plasticity. PRG1 deficiency leads to a reduction in spine numbers. The palmitoylation of PRG1 is important for dendritic spine formation. Furthermore, increased palmitoylation of PRG1 negatively regulates bioactive lipid uptake in dendritic spines and shafts, which is important for activity-induced AMPA receptor recruitment and synaptic strengthening. This highlights a role for PRG1 in the structural plasticity of dendrites.

PRG1 facilitates regenerative sprouting, the process by which remaining axons grow and form new connections after injury. nih.gov This is particularly relevant in the context of central nervous system lesions, where PRG1 is involved in the reorganization of neuronal circuits. nih.gov PRG1 is upregulated after lesions, such as entorhinal cortex lesions in the hippocampus, which lead to denervation and subsequent regenerative sprouting of remaining fibers. This involvement in injury-dependent remodeling underscores PRG1's contribution to the brain's capacity for structural plasticity and potential for recovery.

Dendritic Spine Formation and Dynamics

This compound and Intracellular Signaling Cascades

Beyond its influence on extracellular lipid signaling and direct effects on neuronal morphology, PRG1 also interacts with intracellular signaling pathways. nih.gov

PRG1 regulates intracellular Protein Phosphatase 2A (PP2A)/β1-integrin signaling. The intracellular C-terminus of PRG1 interacts with PP2A in an LPA-dependent manner, modulating its phosphatase activity at the postsynaptic density. This interaction can lead to the recruitment of adhesome components and ultimately the activation of β1-integrins. Activation of PP2A has been shown to rescue defects in spine density and LTP in PRG1-deficient animals, indicating the significance of this intracellular pathway in PRG1's function in synaptic plasticity and memory formation.

While the search results did not provide extensive detailed mechanisms linking PRG1 directly to specific calcium-dependent signaling pathways, one source mentions PRG-1's role in modulating excitatory transmission via lipid phosphate-mediated signaling, which involves Ca2+-dependent axonal signaling pathways. Calcium signaling is a fundamental process in neuronal function and plasticity, mediated by various calcium channels and sensors like calmodulin. Given PRG1's broad impact on synaptic transmission and plasticity, further research may elucidate more specific connections between PRG1 activity and calcium-dependent intracellular events.

Below are tables summarizing some of the research findings related to this compound:

PRG Family MemberAlternate NameGeneral Role in Neuronal Plasticity
PRG1LPPR4Modulates synaptic transmission, promotes axonal outgrowth and sprouting, involved in spine formation. nih.govncpsb.org.cn
PRG2LPPR3Involved in neuronal morphogenesis, including filopodia density and axon branching.
PRG3LPPR1Strongest inducer of neurite outgrowth and filopodia formation among PRGs, promotes axonal sprouting and functional recovery after injury.
PRG4LPPR2Continuously high expression during brain development, role in neuronal differentiation processes.
PRG5LPPR5Involved in growth cone guidance and spine formation, induces plasma membrane protrusions.
Effect of PRG1 ManipulationObserved OutcomeReference
PRG1 DeficiencyReduced spine numbers
PRG1 DeficiencyAltered long-term potentiation (LTP)
PRG1 DeficiencyImpaired spatial memory
PRG1 DeficiencySevere hippocampal overexcitability and epileptic discharge nih.govdntb.gov.ua
PRG1 OverexpressionFacilitates axonal outgrowth
PRG1 OverexpressionPromotes neurite extension nih.gov
Palmitoylation of PRG1Essential for activity-induced AMPA receptor insertion
Palmitoylation of PRG1Important for dendritic spine formation
Interacting Molecule/PathwayRelationship with PRG1Functional ConsequenceReference
Lysophosphatidic Acid (LPA)PRG1 mediates LPA removal from synaptic cleft, interacts with LPA.Controls LPA-mediated glutamate release, modulates hippocampal excitability. nih.govdntb.gov.ua
PP2AIntracellular C-terminus of PRG1 interacts with PP2A.Modulates PP2A activity at postsynaptic density.
β1-integrinActivated downstream of PRG1-PP2A signaling.Involved in synaptic plasticity and spine density.
AMPA ReceptorsActivity-induced insertion into postsynaptic membrane is dependent on PRG1 palmitoylation.Essential for synaptic strengthening.

Direct Interaction with Calmodulin (CaM)

PRG1 has been identified as a novel target of Calmodulin (CaM), a ubiquitous calcium-binding protein that plays a critical role in mediating intracellular Ca2+-dependent cellular responses. Studies have demonstrated that PRG1 is capable of binding to the Ca2+/CaM complex both in vitro and in transfected cells portlandpress.comnih.govresearchgate.netdntb.gov.uanii.ac.jp. This interaction is dependent on the presence of Ca2+ nih.govresearchgate.net.

Detailed analysis of rat PRG1 has mapped the Ca2+/CaM-binding region to a specific sequence between residues Ser554 and Gln588 portlandpress.comnih.govresearchgate.net. Within this region, residues Trp559 and Ile578 are suggested to be key anchoring points for the interaction with CaM portlandpress.comnih.govresearchgate.net. The binding affinity between the C-terminal putative cytoplasmic domain of PRG1 and Ca2+/CaM is relatively high, with a reported dissociation constant (Kd) of 8 nM nih.govresearchgate.net.

The expression pattern and localization of PRG1 support a role in Ca2+-regulated processes. PRG1 is highly abundant in brain structures, including the forebrain and cerebellar cortex portlandpress.comnih.govresearchgate.net. Subcellular localization studies in hippocampal neurons have shown that PRG1 is present at the postsynaptic compartment of excitatory synapses and on dendritic shafts, but not in presynaptic nerve terminals portlandpress.comnih.govresearchgate.net. These findings suggest that PRG1 may participate in postsynaptic functions that are regulated by intracellular Ca2+ signaling portlandpress.comnih.govresearchgate.net.

Cross-talk with other Signaling Components (e.g., PP2A/β1-Integrin pathway)

Beyond its interaction with Calmodulin, PRG1 is also involved in intricate cross-talk with other signaling components, notably the Protein Phosphatase 2A (PP2A) and β1-Integrin pathway, which is crucial for regulating synaptic plasticity nih.gov. Research indicates that PRG1 influences spine density and synaptic plasticity in a cell-autonomous manner through this pathway nih.gov.

Deficiency in PRG1 has been linked to a reduction in the number of dendritic spines and decreased activation of β1-integrin nih.gov. This deficiency also leads to alterations in long-term potentiation (LTP) and impairments in spatial memory nih.gov. Mechanistically, the intracellular C-terminus of PRG1 interacts with PP2A in a manner dependent on lysophosphatidic acid (LPA), thereby modulating the phosphatase activity of PP2A at the postsynaptic density nih.gov. This modulation of PP2A activity subsequently facilitates the recruitment of components of the adhesome, such as Src, paxillin, and talin, to lipid rafts, culminating in the activation of β1-integrins nih.gov.

Further supporting the involvement of this pathway, the activation of PP2A has been shown to rescue the defects in spine density and LTP observed in PRG1-deficient animals nih.gov. This highlights a mechanism by which bioactive lipid signaling, mediated through PRG1, can impact synaptic plasticity and the formation of memories nih.gov. β1-Integrins themselves are cell surface receptors involved in cell adhesion and signaling, forming heterodimers with various alpha integrins and playing roles in diverse processes including cell migration and angiogenesis cuhk.edu.cnuniprot.orgthermofisher.comnih.gov. PP2A is a major serine/threonine phosphatase involved in regulating numerous cellular processes and signaling pathways nih.govnih.gov.

This compound in Gene Silencing and Genome Integrity (C. elegans specific)

In the nematode Caenorhabditis elegans, PRG-1 functions as a Piwi-related Argonaute protein with a critical role in gene silencing and maintaining the integrity of the germline genome nih.govtandfonline.comresearchgate.netoup.commdpi.comumassmed.edualliancegenome.orgelifesciences.orgembopress.orgbiorxiv.orgusc.eduucsf.edunih.govnih.govresearchgate.netplos.orgnih.gov. PRG-1 is essential for proper germline development, successful gametogenesis, and maintaining normal fertility nih.govresearchgate.netoup.comumassmed.edualliancegenome.orgnih.gov. It is also required for the accumulation of a specific class of small RNAs known as 21U-RNAs nih.govresearchgate.netoup.comumassmed.edualliancegenome.orgnih.gov. PRG-1 is predominantly localized to P granules, which are perinuclear ribonucleoprotein granules found in the germline of C. elegans and are implicated in germline development and function nih.govtandfonline.comresearchgate.netoup.comumassmed.edualliancegenome.orgnih.govbiorxiv.org.

Association with Small RNAs (e.g., 21U-RNAs/piRNAs, 22G-RNAs)

A key aspect of PRG-1 function in C. elegans is its association with small RNAs. PRG-1 interacts directly with 21U-RNAs, which are recognized as the C. elegans counterparts of piRNAs (Piwi-interacting RNAs) nih.govtandfonline.comresearchgate.netoup.comumassmed.edualliancegenome.orgelifesciences.orgbiorxiv.orgucsf.edunih.govnih.gov. These 21U-RNAs are typically 21 nucleotides in length and are characterized by a uridine (B1682114) at their 5' end tandfonline.comoup.com. PRG-1 is necessary for the stability and accumulation of these 21U-RNAs nih.govresearchgate.netoup.comumassmed.edualliancegenome.orgelifesciences.orgnih.gov.

The interaction between PRG-1 and 21U-RNAs forms a ribonucleoprotein complex that can target specific transcripts tandfonline.commdpi.com. This targeting, often involving imperfect base pairing, can trigger a downstream gene silencing pathway that involves the production of secondary small interfering RNAs (siRNAs) known as 22G-RNAs tandfonline.comoup.commdpi.comembopress.orgbiorxiv.orgusc.eduucsf.edunih.govresearchgate.netplos.org. These 22G-RNAs are 22 nucleotides long and typically begin with a guanine (B1146940) oup.com. Their synthesis is dependent on RNA-dependent RNA polymerases (RdRPs) and components of the Mutator complex tandfonline.comoup.commdpi.combiorxiv.orgusc.edunih.govresearchgate.net. The PRG-1/21U-RNA complex effectively initiates the production of these secondary siRNAs, which then contribute to the silencing of target genes tandfonline.commdpi.comucsf.edunih.gov.

Role in Transposon Silencing

While piRNA pathways in many organisms are primarily known for their role in silencing transposable elements (TEs), the contribution of the PRG-1/21U-RNA pathway to transposon silencing in C. elegans was initially considered relatively limited compared to other small RNA pathways tandfonline.comelifesciences.orgembopress.orgucsf.edunih.gov. However, research has demonstrated that PRG-1 is specifically required for the silencing of certain DNA transposons, notably Tc3 tandfonline.commdpi.comalliancegenome.orgembopress.orgusc.eduucsf.edu.

The mechanism involves the PRG-1/21U-RNA complex recognizing and targeting transposon transcripts tandfonline.commdpi.com. This recognition triggers the downstream production of 22G-RNAs that are complementary to the transposon sequences, leading to their silencing tandfonline.commdpi.com. While PRG-1 is crucial for initiating this silencing process, studies suggest that it may not be continuously required for the maintenance of silencing across generations once it has been established embopress.orgucsf.edunih.govresearchgate.net. The broader silencing of transposons in C. elegans involves other pathways, with the mutator pathway and the resulting 22G-RNAs playing a more extensive role in silencing various transposon families oup.comusc.edu.

Impact on Germline Maintenance and Fertility

PRG-1 plays an indispensable role in the maintenance of the germline and ensuring normal fertility in C. elegans nih.govresearchgate.netoup.comumassmed.edualliancegenome.orgelifesciences.orgnih.govnih.gov. Mutations in prg-1 lead to defects in gametogenesis, the process of germ cell development, and result in reduced fertility, often exhibiting temperature sensitivity tandfonline.comresearchgate.netumassmed.edunih.gov.

The localization of PRG-1 to P granules, which are essential for germline development and function, underscores its importance in these processes nih.govtandfonline.comresearchgate.netoup.comumassmed.edualliancegenome.orgnih.govbiorxiv.org. PRG-1 activity is specifically required for the proper expression of transcripts involved in spermatogenesis, the formation of sperm nih.gov. The role of PRG-1 in interacting with 21U-RNAs and initiating downstream silencing pathways is fundamental to its function in maintaining germline integrity and ensuring successful reproduction nih.govtandfonline.comresearchgate.netoup.comumassmed.edualliancegenome.orgelifesciences.orgnih.govnih.gov. The link between PRG-1, 21U-RNAs, and fertility highlights the critical role of small RNA pathways in germline biology nih.govresearchgate.netumassmed.edu.

Pathophysiological Implications of Prg1 Protein Dysfunction

PRG1 Protein in Neurological Excitability Disorders

PRG-1's function in regulating synaptic excitability makes its dysfunction a significant factor in the pathogenesis of neurological excitability disorders, such as epilepsy.

Contribution to Epileptogenesis and Seizure Susceptibility

Research in both animal models and humans has provided evidence for the contribution of PRG-1 dysfunction to epileptogenesis and increased seizure susceptibility. Homozygous deficiency of Prg-1 in mice leads to juvenile epilepsy. researchgate.netbiorxiv.orgresearchgate.net Studies in human patients with epilepsy have identified PLPPR4 mutations. For instance, a heterozygous PLPPR4 mutation (p.T299S) was found in a patient with infantile epileptic spasms syndrome (IESS) who also carried an SCN1A mutation. researchgate.netbiorxiv.orgresearchgate.netnih.gov The functional relevance of this mutation was demonstrated by its inability to rescue the electrophysiological phenotype in Prg-1 knockout neurons. biorxiv.orgbiorxiv.org

Furthermore, studies using a kainate-induced epilepsy model in mice have shown that heterozygous Prg-1 deficiency increases seizure susceptibility. biorxiv.orgbiorxiv.org Double heterozygous mice with Prg-1 haploinsufficiency and an SCN1A mutation exhibited higher seizure susceptibility compared to mice with either genetic alteration alone, suggesting a potential modifying influence of PRG-1 mutations on SCN1A-related epilepsy. researchgate.netbiorxiv.orgresearchgate.netbiorxiv.org This indicates that even a partial loss of PRG-1 function can predispose individuals to seizures or exacerbate existing epileptic conditions. The loss of PRG-1 function leads to increased synaptic glutamate (B1630785) release, contributing to neuronal over-excitation and a shift in the E/I balance towards excitation, which is a hallmark of epileptogenesis. biorxiv.orgnih.govembopress.orgnih.govnih.gov

Role in Hippocampal Hyperexcitability

The hippocampus is a brain region critically involved in learning, memory, and the generation of seizures. PRG-1 is highly expressed in the hippocampus, and its deficiency has been directly linked to hippocampal hyperexcitability. embopress.orgnih.govnih.govgoettingen-research-online.de The absence of PRG-1 results in insufficient control of synaptic LPA action, leading to overexcitation in hippocampal neurons. embopress.org This hyperexcitability is characterized by an increase in both the amplitude of evoked excitatory postsynaptic currents (EPSCs) and the frequency of miniature EPSCs in hippocampal CA1 neurons of Prg-1 deficient mice. oup.com

Increased hippocampal network activity due to PRG-1 deficiency may also influence the levels of neurotrophic factors. Studies have shown significantly increased levels of Neurotrophin-3 (NT-3) in the hippocampus of Prg-1 deficient mice, while levels of Nerve Growth Factor (NGF) and Brain-Derived Neurotrophic Factor (BDNF) remained unaffected. nih.gov This increase in NT-3 levels was normalized in Prg-1 deficient mice on an LPA2 receptor deficient background, suggesting that the elevated NT-3 is likely a consequence of increased hippocampal network activity and may represent a protective mechanism against over-excitability. nih.gov

This compound in Neurodevelopmental and Neurodegenerative Contexts

Beyond its role in acute excitability disorders, PRG-1 dysfunction also has implications for broader neurodevelopmental and potentially neurodegenerative processes, affecting cortical network function and behavior.

Impact on Cortical Network Function

PRG-1 modulates cortical excitatory transmission on glutamatergic neurons, and its loss leads to hyperexcitability by increasing glutamate release and altering the E/I balance in cortical networks. researchgate.netembopress.orgnih.govnih.gov Studies in Prg-1 deficient mice have revealed altered cortical network function. researchgate.netnih.gov Genetic ablation of PRG-1 modulates spontaneous and evoked excitability of the barrel cortex, including an enhancement of thalamocortical glutamatergic inputs to Layer 4, which can distort sensory processing in adulthood. researchgate.net A single-nucleotide polymorphism (SNP) in prg-1 (R345T/mutPRG-1), which affects a significant portion of the European and US population, leads to a loss of PRG-1 function and an altered cortical network function. embopress.orgnih.govnih.gov This altered function is associated with a shift in the E/I balance and impaired sensory gating, an endophenotype linked to stress-related mental disorders. nih.govnih.gov

Association with Altered Behavioral Phenotypes (e.g., Motor Hyperactivity, Exploratory Behavior)

Dysfunction of PRG-1 has been associated with altered behavioral phenotypes in animal models, including motor hyperactivity and changes in exploratory behavior, which can resemble symptoms observed in psychiatric disorders. Prg-1 deficient mice display significantly longer path lengths and higher running speed in open field tests, indicating increased motor activity. nih.gov They also spend more time in larger open fields and exhibit rearing and self-grooming behaviors. nih.gov Furthermore, these mice show stereotypical behavior in smaller open field arenas, a phenotype observed in animal models of psychiatric disorders like autistic spectrum disorders, reflecting a disrupted E/I balance in neuronal circuits. nih.gov These behavioral alterations in Prg-1 deficient mice appear to be mediated by altered LPA/LPA2 receptor signaling, as these specific changes were abolished in Prg-1 /LPA2 receptor double knockout mice. nih.gov

Potential Links to Psychiatric Disorders

The altered cortical network function and stress-related behavioral changes observed in PRG-1 deficient mice, as well as the impaired sensory gating in human carriers of the mutPRG-1 SNP, suggest potential links between PRG-1 dysfunction and psychiatric disorders. researchgate.netnih.govnih.gov Altered synaptic LPA signaling, modulated by PRG-1, has been associated with psychiatric disorders. researchgate.net Pharmacological inhibition of autotaxin, an enzyme that synthesizes LPA, could reverse the altered cortical network function and stress-related behavioral changes in PRG-1 deficient mice, highlighting bioactive lipid signaling as a potential therapeutic target for glutamate-dependent symptoms in psychiatric diseases. researchgate.netnih.govnih.gov While direct causal links in humans are still under investigation, the evidence from animal models and human genetic variations points towards PRG-1's involvement in the complex neurobiological underpinnings of certain psychiatric conditions.

Research Methodologies and Model Systems in Prg1 Protein Studies

In Vitro Experimental Approaches

In vitro studies provide a controlled environment to examine PRG1 protein at the cellular and molecular levels, allowing for detailed analysis of its interactions and biochemical properties.

Cell Culture Models

Various cell culture models are utilized to study this compound, offering distinct advantages for specific research questions. Primary neuronal cultures are particularly relevant due to PRG1's expression and localization in neurons, especially at the postsynaptic compartment of excitatory synapses and dendritic shafts of hippocampal neurons. portlandpress.com Studies have shown PRG1's localization in cellular processes and hippocampal neurons using overexpression of PRG1-eGFP fusion protein in COS-7 cells. researchgate.net Immunocytochemical analysis of PRG1 in adult rat hippocampal neurons also revealed its specific presence in neurons. researchgate.net HEK-293 cells and COS-7 cells are commonly used for overexpression studies and biochemical analyses, such as assessing protein interactions and localization. portlandpress.comresearchgate.netresearchgate.net For instance, HA-tagged rat PRG-1 expressed in COS-7 cells was used in immunoprecipitation assays to demonstrate its ability to bind the Ca2+/CaM complex. portlandpress.com Overexpression of PRG1-eGFP in COS-7 cells has also been used to visualize its localization in cellular processes. researchgate.net

Table 1: Examples of Cell Lines Used in PRG1 Research

Cell LineApplicationRelevant Findings
Primary Neuronal CulturesStudying neuronal localization and function.PRG1 localizes at postsynaptic compartments and dendritic shafts. portlandpress.com
HEK-293 cellsOverexpression, protein purification.Used for purifying recombinant PRG1 fusion proteins. nih.gov
COS-7 cellsOverexpression, localization, protein binding.Used to show PRG1 localization in processes and binding to CaM. portlandpress.comresearchgate.net

Biochemical Assays

Biochemical assays are crucial for understanding the molecular interactions and modifications of this compound. Proteomic screens have been employed to identify PRG1 as a novel target of calmodulin (CaM) in rat brain extracts. portlandpress.com Immunoprecipitation assays are frequently used to confirm protein-protein interactions, such as the binding of PRG1 to the Ca2+/CaM complex in vitro and in transfected cells. portlandpress.com Surface plasmon resonance (SPR) provides quantitative data on the binding kinetics and affinity between PRG1 and interacting molecules like CaM. portlandpress.com Zero-length cross-linking has also been used to show that the cytoplasmic domain of PRG1 binds equimolar amounts of CaM in a Ca2+-dependent manner. portlandpress.com Western blot analysis is a standard technique for detecting this compound expression levels in various tissues and cell lysates, as well as confirming the results of immunoprecipitation experiments. portlandpress.comresearchgate.netgoogle.com Northern blot analysis has been used to examine PRG1 mRNA levels, for example, in response to specific stimuli in cell lines. google.comoup.com

Table 2: Biochemical Assays Used in PRG1 Research

AssayPurposeKey Applications in PRG1 Studies
Proteomic ScreensIdentification of interacting proteins.Identified PRG1 as a calmodulin target. portlandpress.com
ImmunoprecipitationConfirming protein-protein interactions.Demonstrated PRG1 binding to Ca2+/CaM. portlandpress.com
Surface Plasmon ResonanceQuantifying binding kinetics and affinity.Measured binding affinity of PRG1 cytoplasmic domain to CaM. portlandpress.com
Cross-linkingAnalyzing protein complex formation.Showed equimolar binding of PRG1 cytoplasmic domain to CaM. portlandpress.com
Western BlotDetecting protein expression levels and modifications.Analyzed PRG1 expression in tissues and cell lysates. portlandpress.comresearchgate.net
Northern BlotDetecting and quantifying mRNA levels.Examined PRG1 mRNA induction by PACAP. oup.comnih.gov

In Vivo Model Organisms

In vivo models are essential for investigating the physiological functions of this compound within a living system and understanding its role in complex biological processes.

Mammalian Models

Mammalian models, particularly mice, are widely used to study PRG1 function in the context of a complex nervous system. Mouse knockout models, where the prg-1 gene is inactivated, are instrumental in determining the necessity of PRG1 for specific biological processes, such as axon growth and synaptic function. researchgate.netnih.gov Conditional knockout mouse models have been developed to circumvent potential embryonic lethality associated with complete gene deletion and to allow for tissue-specific or inducible inactivation of PRG1. nih.govnih.gov Reporter mice, where a reporter gene (e.g., GFP or RFP) is expressed under the control of the prg-1 promoter or in conjunction with PRG1 expression, are used to visualize the spatial and temporal expression pattern of PRG1. nih.govgenoway.comgenetargeting.com For instance, a PRG-1-conditional KO mouse coexpressing GFP was used with in utero electroporation to delete the prg-1 gene in a subset of CA1 pyramidal cells and differentiate between network and single-cell phenotypes. nih.gov Studies using PRG-1 knockout mice have investigated their susceptibility to seizures and alterations in hippocampal activity. nih.gov

Table 3: Mammalian Models in PRG1 Research

Model TypeDescriptionApplications in PRG1 Studies
Knockout ModelsInactivation of the prg-1 gene.Studying the necessity of PRG1 for axon growth, synaptic function, and seizure susceptibility. researchgate.netnih.gov
Conditional KnockoutTissue-specific or inducible prg-1 inactivation.Circumventing embryonic lethality and analyzing PRG1 function in specific cell types. nih.govnih.gov
Reporter MiceExpression of a reporter gene linked to prg-1 expression.Visualizing PRG1 expression patterns and tracing cells expressing PRG1. nih.govgenoway.comgenetargeting.com

Invertebrate Models

The nematode Caenorhabditis elegans serves as a valuable invertebrate model organism for studying PRG1, particularly its role in small RNA pathways and germline development due to the presence of a PIWI homolog, PRG-1. researchgate.netelifesciences.orgbiorxiv.orgnih.gov Research in C. elegans has revealed that PRG-1 associates with and is required for piRNA stability. elifesciences.orgbiorxiv.org PRG-1/WAGO and CSR-1 pathways act in opposition to control gene expression in the C. elegans germline. researchgate.net Studies have also investigated the localization of PRG-1 within germ granules in C. elegans. biorxiv.org Furthermore, C. elegans models have been used to study the role of PRG-1 in processes like axon regeneration and transgenerational inheritance. nih.gov

Table 4: Invertebrate Models in PRG1 Research

Model TypeOrganismApplications in PRG1 Studies
Genetic ModelsCaenorhabditis elegansStudying PRG1's role in piRNA pathways, germline gene silencing, and axon regeneration. researchgate.netelifesciences.orgbiorxiv.orgnih.gov
Localization StudiesCaenorhabditis elegansInvestigating PRG1 localization within germ granules. biorxiv.org

Advanced Molecular and Genetic Techniques

Beyond basic techniques, advanced molecular and genetic tools are employed to gain deeper insights into this compound. Techniques such as CRISPR/Cas9 gene editing are utilized for precise manipulation of the prg-1 gene, enabling the creation of knockout or reporter models. nih.gov Molecular cloning techniques are fundamental for generating constructs for overexpression, knockdown, or localization studies of PRG1. researchgate.netneb.com In vitro transcription and splicing assays can be used to study the effects of proteins on RNA processing, though specific applications for PRG1 were not detailed in the provided snippets. portlandpress.com RNA-related techniques like Northern blot and RNA sequencing are used to analyze PRG1 gene expression and its impact on the transcriptome. google.comoup.com Immunocytochemistry and super-resolution microscopy techniques, such as protein retention expansion microscopy (proExM), are used to visualize PRG1 localization and its interactions within cellular structures. researchgate.netresearchgate.net

Table 5: Advanced Molecular and Genetic Techniques

TechniqueApplication in PRG1 Research
CRISPR/Cas9 Gene EditingPrecise manipulation of the prg-1 gene for creating models. nih.gov
Molecular CloningGenerating constructs for expression, knockdown, and localization studies. researchgate.netneb.com
Immunocytochemistry/Super-resolution MicroscopyVisualizing PRG1 localization and cellular interactions. researchgate.netresearchgate.net
RNA SequencingAnalyzing PRG1 gene expression and its transcriptomic effects.

Gene Expression Analysis (e.g., RT-PCR, Quantitative Real-Time PCR, RNA-Seq)

Studies have shown PRG1 expression in the adult hippocampus and neocortex of rodents and humans, specifically in glutamatergic neurons. nih.govresearchgate.netembopress.org In situ hybridization has confirmed the colocalization of prg-1 mRNA with neuronal markers like NeuN, but not with glial markers such as GFAP. nih.govresearchgate.net

Gene Manipulation (e.g., CRISPR-Cas9, RNA Interference, In Utero Electroporation)

Gene manipulation techniques are essential for studying the functional consequences of altered PRG1 expression. Methods like CRISPR-Cas9, RNA Interference (RNAi), and In Utero Electroporation (IUE) are utilized to reduce or eliminate PRG1 function or to introduce modified versions of the protein.

CRISPR-Cas9 is a powerful genome editing tool that allows for targeted disruption of genes, leading to knockout models. mdpi.comnih.gov RNA interference is a technique that reduces gene expression by degrading specific mRNA molecules. biorxiv.org IUE is a method used to deliver genetic material, such as plasmids encoding CRISPR-Cas9 components or PRG1 constructs, into developing neurons in utero. biorxiv.orgresearchgate.netresearchgate.netmdpi.comnih.gov This allows for targeted genetic manipulation in a subset of cells within the developing brain.

Studies utilizing these techniques have demonstrated the impact of PRG1 deficiency. For instance, homozygous Prg1-deficient mice exhibit juvenile epilepsy. biorxiv.orgresearchgate.net IUE of a mutant Prg1 construct into neurons of Prg1-knockout embryos has been used to verify the functional relevance of specific mutations and their inability to rescue the knockout phenotype. biorxiv.orgresearchgate.net IUE has also been applied to re-express PRG1 in a subpopulation of neurons in constitutive PRG1 knockout mice to investigate its effect on neuronal excitability at the single-cell level. nih.govresearchgate.netnih.gov

Imaging Techniques (e.g., Immunofluorescence, Immunohistochemistry, Electron Microscopy)

Imaging techniques are vital for visualizing the localization of this compound within neurons and synapses, as well as observing morphological changes associated with altered PRG1 function. Immunofluorescence (IF) and Immunohistochemistry (IHC) use antibodies to detect and visualize specific proteins in cells and tissues. histologix.comantibodies.comnih.gov IF typically uses fluorescent dyes for visualization, offering higher resolution imaging, while IHC utilizes enzyme-based reactions that produce colored precipitates visible under a light microscope. histologix.com Electron Microscopy provides ultrastructural details of synapses and the precise localization of PRG1 within these structures. researchgate.netfrontiersin.org

Immunohistochemistry has been used to show PRG1 expression in the adult hippocampus, with high expression observed in the dendrites of CA1 pyramids and membrane-bound expression at higher magnification. nih.govresearchgate.net PRG1 has been shown to colocalize with postsynaptic density markers like PSD95, confirming its specific postsynaptic localization at glutamatergic synapses. researchgate.netembopress.org Ultrastructural analysis using electron microscopy has further supported the preferential expression of PRG1 at the postsynaptic density. researchgate.net

Electrophysiological Analysis of this compound Function

Electrophysiological analysis is fundamental to understanding how PRG1 affects neuronal activity and synaptic transmission. These techniques measure electrical signals in neurons, providing direct evidence of functional changes.

Measurement of Excitatory Postsynaptic Currents (EPSCs)

Measurement of Excitatory Postsynaptic Currents (EPSCs) is a key electrophysiological technique used to assess the strength of excitatory synaptic transmission. EPSCs are depolarizing currents in the postsynaptic neuron caused by the influx of positive ions, typically mediated by glutamate (B1630785) receptors. oup.com Patch-clamp recordings are commonly used to measure EPSCs in neurons.

Studies on PRG1-deficient mice have consistently shown an increase in both the amplitude of evoked EPSCs and the frequency of miniature EPSCs (mEPSCs) in hippocampal CA1 neurons. nih.govoup.comresearchgate.net This indicates that the absence of PRG1 leads to enhanced excitatory glutamatergic transmission. Conversely, inhibitory postsynaptic currents (IPSCs) are not significantly affected by PRG1 deletion, highlighting the specific role of PRG1 at excitatory synapses. nih.govoup.com Re-expression of PRG1 in PRG1-deficient neurons via IUE has been shown to reduce mEPSC frequency, further supporting PRG1's role in modulating excitatory transmission at individual glutamatergic synapses. nih.govresearchgate.net

Table 1: Effect of PRG1 Deletion on EPSCs in Hippocampal CA1 Neurons

GenotypeEvoked EPSC AmplitudeMiniature EPSC FrequencyInhibitory Postsynaptic Currents (IPSCs)
Wild-TypeNormalNormalNot affected
PRG1-KOIncreasedIncreasedNot affected

*Based on findings from multiple studies nih.govoup.comresearchgate.net.

Assessment of Neuronal Excitability

Assessment of neuronal excitability involves measuring the propensity of a neuron to fire action potentials in response to stimuli. This can be evaluated through various electrophysiological approaches, including current-clamp recordings to measure membrane potential changes and firing patterns.

Genetic knockout of prg-1 in mice leads to neuronal hyperexcitability and increased spontaneous network activity. biorxiv.orgoup.comembopress.orgresearchgate.net This hyperexcitability is observed both in vivo and in vitro and is linked to the increased glutamatergic transmission. oup.comembopress.org PRG1 deficiency shifts the excitation/inhibition (E/I) balance towards excitation in cortical networks, contributing to pathological cortical information processing. embopress.org Studies using multielectrode arrays and field potential recordings have shown more synchronous and higher-frequency firing in neuronal cultures and spontaneous activities and pathological high-frequency oscillations in thalamocortical slices from mutant mice. researchgate.net Calcium imaging in hippocampal slices has also revealed increased spontaneous neuronal activity in the absence of PRG1. researchgate.net These findings collectively demonstrate that PRG1 plays a critical role in regulating neuronal excitability and preventing hyperexcitability.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.